molecular formula C26H31NO5 B253651 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one

3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one

Cat. No. B253651
M. Wt: 437.5 g/mol
InChI Key: OLVPFOTVBNEXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one, also known as DPCPX, is a synthetic compound that belongs to the class of xanthine derivatives. It is a potent and selective antagonist of the A1 adenosine receptor. A1 adenosine receptors are G protein-coupled receptors that are widely distributed in the central nervous system and play a crucial role in the regulation of various physiological processes, including neurotransmission, inflammation, and cardiovascular function.

Mechanism of Action

3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one exerts its pharmacological effects by binding to and blocking the A1 adenosine receptor, which leads to a decrease in the activity of adenylate cyclase and a reduction in the intracellular levels of cyclic AMP. This, in turn, leads to a decrease in the release of neurotransmitters and a reduction in the excitability of neurons.
Biochemical and Physiological Effects:
3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of cardiovascular and respiratory function. Moreover, 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one in scientific research is its high selectivity for the A1 adenosine receptor, which allows for the specific targeting of this receptor and the investigation of its role in various physiological and pathological processes. Moreover, 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one is relatively stable and easy to handle, making it a convenient tool for laboratory experiments. However, one limitation of using 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the use of 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one in scientific research. For example, studies could investigate the role of A1 adenosine receptors in the regulation of sleep and wakefulness, as well as the potential therapeutic applications of 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one in the treatment of sleep disorders. Moreover, studies could investigate the role of A1 adenosine receptors in the regulation of pain perception, as well as the potential therapeutic applications of 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one in the treatment of chronic pain. Finally, studies could investigate the potential use of 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one involves several steps, including the reaction of 3,5-dimethylphenol with propargyl bromide to form 3,5-dimethylphenylpropargyl ether, which is then reacted with 4-methylpiperidine to form 3,5-dimethylphenoxy-7-(2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy)chromen-4-one.

Scientific Research Applications

3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one has been extensively used in scientific research as a tool to investigate the role of A1 adenosine receptors in various physiological and pathological processes. For example, studies have shown that 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one can modulate the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, and can also affect synaptic plasticity and learning and memory processes. Moreover, 3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurological disorders.

properties

Product Name

3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one

Molecular Formula

C26H31NO5

Molecular Weight

437.5 g/mol

IUPAC Name

3-(3,5-dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one

InChI

InChI=1S/C26H31NO5/c1-17-6-8-27(9-7-17)14-20(28)15-30-21-4-5-23-24(13-21)31-16-25(26(23)29)32-22-11-18(2)10-19(3)12-22/h4-5,10-13,16-17,20,28H,6-9,14-15H2,1-3H3

InChI Key

OLVPFOTVBNEXTL-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC(COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC(=CC(=C4)C)C)O

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC(=CC(=C4)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.